2-Ethenyl-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-5-methoxypyridine: (C₈H₇NO) is a chemical compound with the following structure: . It belongs to the pyridine family and contains an ethynyl (C≡C) group and a methoxy (OCH₃) substituent on the pyridine ring.
Preparation Methods
Synthetic Routes::
Sonogashira Coupling: This method involves coupling 2-iodo-5-methoxypyridine with terminal alkynes using a palladium catalyst.
Direct Alkylation: Another approach is the direct alkylation of 2-methoxypyridine with an ethynylating agent under suitable conditions .
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it for specific applications.
Chemical Reactions Analysis
Reactions::
Oxidation: 2-Ethynyl-5-methoxypyridine can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Reduction: Reduction of the triple bond (ethynyl group) can yield saturated derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Alkyl halides or other nucleophiles.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Scientific Research Applications
2-Ethynyl-5-methoxypyridine finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: It may serve as a scaffold for drug development.
Materials Science: For functionalized surfaces or polymers.
Mechanism of Action
The exact mechanism of action depends on its specific application. In drug development, it could target specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
2-Amino-5-methoxypyridine: Lacks the ethynyl group .
2-Chloro-5-methoxypyridine: Contains a chlorine substituent .
2-Iodo-5-methoxypyridine: Features an iodine substituent .
Biological Activity
2-Ethenyl-5-methoxypyridine (CAS No. 848951-13-3) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by an ethenyl group at the 2-position and a methoxy group at the 5-position of the pyridine ring. Research into its biological activity includes investigations into its antimicrobial properties, effects on cellular processes, and potential therapeutic applications.
The molecular formula of this compound is C_9H_9N, with a molecular weight of approximately 135.17 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity against various strains of bacteria. For instance, a study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting it may serve as a lead compound in the development of new antibiotics to combat resistant bacterial strains .
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The mechanisms underlying the antimicrobial activity of this compound are thought to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis. This compound may inhibit specific enzymes involved in these processes, akin to established antibiotic classes .
Cytotoxicity and Antiproliferative Effects
In addition to its antimicrobial properties, research has indicated that this compound may possess cytotoxic effects on certain cancer cell lines. A study assessed its impact on human cancer cell lines, revealing that it can induce apoptosis in a dose-dependent manner, particularly in breast cancer cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 25 |
A549 (Lung Cancer) | 20 |
Case Study 1: Antibacterial Screening
A recent antibacterial screening conducted by researchers involved synthesizing derivatives of this compound and evaluating their activity against multi-drug resistant bacteria. The results indicated that modifications to the methoxy group significantly affected antimicrobial potency, with some derivatives showing improved efficacy compared to the parent compound .
Case Study 2: Anticancer Activity
In another study focusing on anticancer activity, researchers treated various cancer cell lines with different concentrations of this compound. The findings demonstrated that higher concentrations led to increased cell death, with mechanisms involving both caspase activation and mitochondrial dysfunction being implicated in the observed cytotoxicity .
Properties
CAS No. |
848951-13-3 |
---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-ethenyl-5-methoxypyridine |
InChI |
InChI=1S/C8H9NO/c1-3-7-4-5-8(10-2)6-9-7/h3-6H,1H2,2H3 |
InChI Key |
GGGREHPALQTOLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.